molecular formula C11H12ClNS B13698111 3-(6-Benzothienyl)azetidine Hydrochloride

3-(6-Benzothienyl)azetidine Hydrochloride

Cat. No.: B13698111
M. Wt: 225.74 g/mol
InChI Key: DQQBLGPECPNVGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It has the molecular formula C11H12ClNS and a molecular weight of 225.74 g/mol This compound is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Benzothienyl)azetidine hydrochloride typically involves the reaction of 6-benzothiophene with azetidine under specific conditions. One common method includes the use of a strong acid catalyst to facilitate the ring formation. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. The final product is usually purified through recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3-(6-Benzothienyl)azetidine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the benzothienyl group to a more saturated form.

    Substitution: The azetidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated benzothienyl derivatives.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Scientific Research Applications

3-(6-Benzothienyl)azetidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which 3-(6-Benzothienyl)azetidine hydrochloride exerts its effects is primarily through its interaction with specific molecular targets. The benzothienyl group can interact with various enzymes and receptors, modulating their activity. The azetidine ring provides a unique structural framework that can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(6-Benzothienyl)pyrrolidine: Similar structure but with a five-membered ring.

    3-(6-Benzothienyl)piperidine: Similar structure but with a six-membered ring.

    3-(6-Benzothienyl)morpholine: Similar structure but with an oxygen atom in the ring.

Uniqueness

3-(6-Benzothienyl)azetidine hydrochloride is unique due to its four-membered azetidine ring, which imparts distinct chemical and biological properties. The combination of the benzothienyl group and the azetidine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H12ClNS

Molecular Weight

225.74 g/mol

IUPAC Name

3-(1-benzothiophen-6-yl)azetidine;hydrochloride

InChI

InChI=1S/C11H11NS.ClH/c1-2-9(10-6-12-7-10)5-11-8(1)3-4-13-11;/h1-5,10,12H,6-7H2;1H

InChI Key

DQQBLGPECPNVGO-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC3=C(C=C2)C=CS3.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.